Structural Divergence from PHTPP Alters ERβ Antagonist vs. Kinase Inhibitor Propensity
The canonical ERβ‑selective antagonist PHTPP (CAS 805239‑56‑9) relies on a 3‑phenyl‑5,7‑bis(trifluoromethyl)‑pyrazolo[1,5‑a]pyrimidine core with a 4‑hydroxyphenyl substituent, delivering 36‑fold selectivity for ERβ over ERα in cotransfection assays [1]. The target compound replaces the 3‑phenyl and 5,7‑bis(trifluoromethyl) groups with a 2‑trifluoromethyl group and a thiophene‑3‑carboxamide side chain at position‑6. This substitution eliminates the key phenol recognition element required for ERβ binding and introduces an amide linker that is characteristic of ATP‑competitive kinase inhibitors [2]. Consequently, the compound cannot be substituted for PHTPP in ERβ studies, and its pharmacological profile is expected to diverge significantly.
| Evidence Dimension | ERβ selectivity (fold over ERα) vs. structural features |
|---|---|
| Target Compound Data | Unknown; structure lacks the 4-hydroxyphenyl motif essential for ERβ binding |
| Comparator Or Baseline | PHTPP: 36‑fold ERβ selectivity; ERβ IC50 ~1‑10 nM (cotransfection assay) |
| Quantified Difference | Not quantifiable due to absence of direct binding data for target compound; structural divergence suggests loss of ERβ selectivity |
| Conditions | Cotransfection assay for PHTPP (ref. Wikipedia/primary literature); target compound lacks published assay data |
Why This Matters
Researchers procuring an ERβ tool compound must verify target engagement; the structural difference mandates de novo characterization rather than assumption of ERβ activity.
- [1] Wikipedia. PHTPP. https://en.wikipedia.org/wiki/PHTPP; accessed 2026-04-27. View Source
- [2] BindingDB. BDBM5431: 4-[3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]pyridine. Affinity Data: IC50 24 nM against KDR kinase. (Illustrates kinase-inhibitor potential of pyrazolo[1,5-a]pyrimidine‑thiophene analogs.) View Source
